A Technical Guide to 3'-Ethylbiphenyl-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 3'-Ethylbiphenyl-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their rigid, yet tunable, structure allows for precise spatial orientation of functional groups, making them ideal candidates for interacting with biological targets. This guide focuses on a specific derivative, 3'-Ethylbiphenyl-3-carboxylic acid (CAS Number: 1215206-74-8), providing an in-depth look at its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and development.
Core Compound Identification and Properties
CAS Number: 1215206-74-8[1][2]
Molecular Formula: C₁₅H₁₄O₂
Molecular Weight: 226.27 g/mol
While specific experimental data for 3'-Ethylbiphenyl-3-carboxylic acid is not extensively published, we can infer its key physicochemical properties based on its structure and data from closely related analogs such as 3-ethylbenzoic acid and other biphenyl carboxylic acids.[3][4][5]
| Property | Predicted/Inferred Value | Rationale/Supporting Data |
| Appearance | White to off-white crystalline solid. | Typical appearance for aromatic carboxylic acids.[3] |
| Melting Point | Expected to be a solid at room temperature. | 3-Ethylbenzoic acid has a melting point of 47°C. The larger biphenyl structure would likely result in a higher melting point.[4] |
| Boiling Point | > 300 °C | The boiling point of 3-ethylbenzoic acid is ~279 °C. The biphenyl moiety will increase the boiling point significantly.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | Aromatic carboxylic acids generally have low water solubility which increases with temperature. The biphenyl and ethyl groups contribute to its lipophilicity, enhancing solubility in organic solvents.[3][5] |
| pKa | ~ 4 | The pKa of benzoic acid is 4.2. Substituents on the phenyl rings can influence acidity, but it is expected to be in a similar range.[5] |
Structural Representation:
Caption: 2D structure of 3'-Ethylbiphenyl-3-carboxylic acid.
Synthesis of 3'-Ethylbiphenyl-3-carboxylic Acid: A Step-by-Step Protocol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, including substituted biphenyl carboxylic acids.[6] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 3'-Ethylbiphenyl-3-carboxylic acid.
Experimental Protocol:
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[6] Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best results.
Materials:
-
3-Bromobenzoic acid
-
3-Ethylphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (1 M, for acidification)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 3-ethylphenylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3'-Ethylbiphenyl-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.2 ppm.
-
Carboxylic Acid Proton: A broad singlet typically downfield, around 12 ppm, which can be concentration-dependent.
-
Ethyl Group Protons: A quartet around 2.7 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-145 ppm).
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups in the aliphatic region.
IR (Infrared) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[7][10][11]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.[7][10][11]
-
C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 226.27. High-resolution mass spectrometry would confirm the elemental composition.
Potential Applications in Drug Discovery and Development
The biphenyl carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents due to its favorable pharmacological properties.[12]
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl core. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.
Anticancer Agents: Substituted biphenyl carboxylic acids have been investigated as potential anticancer agents.[6] Their rigid structure allows them to be designed as inhibitors of specific protein-protein interactions or as enzyme inhibitors relevant to cancer signaling pathways.
URAT1 Inhibitors: Recent research has highlighted the potential of biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1).[13] URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout. The structural features of 3'-Ethylbiphenyl-3-carboxylic acid make it a candidate for investigation in this area.
Other Therapeutic Areas: The versatility of the biphenyl scaffold has led to its exploration in a wide range of other therapeutic areas, including as antihypertensive agents and antimicrobials.[12]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3'-Ethylbiphenyl-3-carboxylic acid. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for aromatic carboxylic acids should be followed. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
3'-Ethylbiphenyl-3-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The biphenyl carboxylic acid motif is a proven pharmacophore, suggesting that this compound and its derivatives hold significant potential for the development of novel therapeutics across various disease areas. Further research into the specific biological activities of 3'-Ethylbiphenyl-3-carboxylic acid is warranted to fully elucidate its therapeutic potential.
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